molecular formula C5H8N2O3 B13693135 5-Hydroxy-1,3-dimethylimidazolidine-2,4-dione CAS No. 64732-10-1

5-Hydroxy-1,3-dimethylimidazolidine-2,4-dione

Cat. No.: B13693135
CAS No.: 64732-10-1
M. Wt: 144.13 g/mol
InChI Key: AFUWTBVQIHBTMS-UHFFFAOYSA-N
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Description

5-Hydroxy-1,3-dimethylimidazolidine-2,4-dione (CAS 64732-10-1), also known as 5-hydroxy-1,3-dimethylhydantoin, is a solid organic compound belonging to the hydantoin family with a molecular formula of C5H8N2O3 and a molecular weight of 144.13 g/mol . This compound is of significant interest in research applications, particularly in the study of antimicrobial preservation systems and the development of industrial biocides. Researchers utilize this hydroxy-functionalized hydantoin derivative to investigate the structure-activity relationships within this chemical class, which includes commercially important formaldehyde-releasing preservatives such as DMDM hydantoin . While specific mechanistic studies on this exact compound are limited in the public domain, its structural similarity to established preservatives suggests potential research applications in understanding gradual-release antimicrobial mechanisms and developing novel preservation systems for various applications. The compound presents specific physical characteristics relevant for research and handling; it has a reported density of 1.429 g/cm³ and a boiling point of approximately 240.3°C at 760 mmHg . Available safety data indicates this substance may cause skin and eye irritation, requiring appropriate safety precautions including the use of personal protective equipment during handling . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary applications. It is recommended that researchers consult the relevant safety data sheets and conduct appropriate literature reviews before initiating experimental work with this compound to ensure proper handling and procedural compliance.

Properties

IUPAC Name

5-hydroxy-1,3-dimethylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O3/c1-6-3(8)4(9)7(2)5(6)10/h3,8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUWTBVQIHBTMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(=O)N(C1=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40983368
Record name 5-Hydroxy-1,3-dimethylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40983368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64732-10-1
Record name 2,4-Imidazolidinedione, 5-hydroxy-1,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064732101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-1,3-dimethylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40983368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Overview

The synthesis of this compound generally involves the formation of the hydantoin ring system with hydroxyl and methyl substitutions at specific positions. Preparation routes often include:

  • Formation of protected intermediates such as dimethyl 3-amino-4-hydroxyphthalate.
  • Reduction and hydrolysis steps to introduce amino and hydroxyl functionalities.
  • Cyclization reactions to form the imidazolidine-2,4-dione core.
  • Use of bases, solvents, and elevated temperatures to facilitate reactions.

Detailed Synthetic Route from Phthalic Acid Derivatives

A patented process outlines a multi-step synthesis involving the preparation of related isoindoline-1,3-dione compounds, which share structural motifs with hydantoins and can be adapted for this compound synthesis:

Step Reaction Description Reagents/Conditions Notes
1 Nitration of dimethyl 4-hydroxyphthalate to dimethyl 4-hydroxy-3-nitrophthalate Nitration reagents (e.g., nitric acid) Methyl groups act as carboxyl protecting groups
2 Reduction of nitro group to amino group forming dimethyl 3-amino-4-hydroxyphthalate Reducing agents such as Fe/HCl, Zn/HOAc, or samarium diiodide Performed in methanol at 10-50 °C, often room temperature
3 Hydrolysis of methyl esters to 3-amino-4-hydroxyphthalic acid Base (NaOH, KOH) or acid (HCl, H2SO4), solvents like water/ethanol mixtures, temperature 50-90 °C Methyl groups removed to expose carboxyl groups
4 Cyclization with 3-aminopiperidine-2,6-dione hydrochloride in presence of base (triethylamine) and solvent (acetic acid) at elevated temperature (~120 °C) Forms 4-amino-2-(2,6-dioxopiperidin-3-yl)-5-hydroxyisoindoline-1,3-dione Similar cyclization principles apply to hydantoin derivatives

Though this patent specifically targets isoindoline-1,3-dione compounds, the methodology for hydroxylation, amino substitution, and cyclization is relevant for synthesizing this compound, especially in controlling protecting groups and reaction conditions.

Direct Synthesis of this compound

While explicit synthetic protocols for this compound are less frequently published, the compound belongs to the hydantoin class, which is commonly synthesized via the Bucherer–Bergs reaction or related hydantoin syntheses involving urea derivatives and alpha-halo acids or aldehydes.

A typical approach involves:

  • Starting from 1,3-dimethylurea or related methylated urea derivatives.
  • Reacting with glyoxal or alpha-halo acids to form the imidazolidine-2,4-dione ring.
  • Hydroxylation at the 5-position can be introduced by oxidation or via hydroxylated precursors.

Alternative Synthetic Considerations

  • Protection of carboxyl groups as methyl or ethyl esters to prevent side reactions during nitration and reduction steps.
  • Use of organic bases such as triethylamine to facilitate cyclization.
  • Solvent choice (acetic acid, methanol, water-ethanol mixtures) impacts reaction efficiency and yield.
  • Temperature control is crucial, with hydrolysis and cyclization steps typically performed between 50 °C and 120 °C.

Comparative Table of Key Reagents and Conditions

Step Reagents/Conditions Temperature Range (°C) Solvent(s) Notes
Nitration Nitric acid, fuming nitric acid Ambient to 50 - Introduces nitro group
Reduction Fe/HCl, Zn/HOAc, samarium diiodide 10 to 50 Methanol Converts nitro to amino group
Hydrolysis NaOH, KOH, HCl 50 to 90 Water, ethanol Removes ester protecting groups
Cyclization Triethylamine, acetic acid About 120 Acetic acid Forms hydantoin ring

Research Findings and Yields

  • Hydrolysis of dimethyl esters to free acids typically proceeds with yields above 80% under controlled conditions.
  • Reduction of nitro intermediates with iron and hydrochloric acid in methanol at room temperature achieves high conversion with minimal side products.
  • Cyclization yields vary but can reach 70-90% depending on purity of intermediates and reaction optimization.
  • Use of methyl protecting groups is advantageous for ease of removal and stability during nitration and reduction.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-1,3-dimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form 1,3-dimethylimidazolidine-2,4-dione.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

Scientific Research Applications

5-Hydroxy-1,3-dimethylimidazolidine-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydroxy-1,3-dimethylimidazolidine-2,4-dione involves its ability to interact with various molecular targets. The hydroxyl group plays a crucial role in forming hydrogen bonds with target molecules, thereby influencing their activity. This compound can modulate enzyme activity by binding to active sites or altering protein conformation .

Comparison with Similar Compounds

5-Isopropylimidazolidine-2,4-dione Monohydrate

  • Structure : Features an isopropyl group at C5 and lacks hydroxylation.
  • Properties: The isopropyl group increases steric bulk and lipophilicity, reducing aqueous solubility compared to the hydroxy-dimethyl analog. Crystallographic studies reveal planar imidazolidine rings stabilized by N–H⋯O and O–H⋯O hydrogen bonds in the monohydrate form .
  • Biological Activity : Hydantoins like this exhibit antitumor, antiviral, and EGFR-inhibitory properties, attributed to their ability to interact with biomolecular targets via hydrogen bonding and hydrophobic interactions .

3-(3,4-Dichlorophenyl)-1,5,5-trimethylimidazolidine-2,4-dione

  • Structure : Contains a dichlorophenyl group at C3 and two additional methyl groups at C3.
  • The molecular weight (287.142 g/mol) is nearly double that of the target compound .
  • Synthesis : Prepared via alkylation or cyclization reactions, similar to methods for other hydantoins, but with halogenated aryl precursors .

5-(1-Hydroxyethyl)imidazolidine-2,4-dione

  • Structure : Substituted with a hydroxyethyl group at C5 instead of hydroxy and methyl groups.
  • Its molecular weight (144.129 g/mol) matches the target compound, but the substituent’s flexibility may alter pharmacokinetics .

5-[4-(Difluoromethoxy)phenyl]-5-methylimidazolidine-2,4-dione

  • Structure : Features a difluoromethoxy-phenyl group at C5 and a methyl group.
  • Properties: The electron-withdrawing difluoromethoxy group enhances metabolic stability and may improve bioavailability.
  • Activity : Derivatives of this class show promise in targeting PPAR-γ for antidiabetic applications, though the hydroxy-dimethyl analog’s role remains unexplored .

Pharmacological and Toxicological Comparisons

Antimicrobial and Anticancer Potential

  • Thiazolidine-2,4-dione analogs (e.g., Pioglitazone) demonstrate antidiabetic effects but face safety concerns like cardiovascular toxicity. Modifications at C5, as seen in the target compound, may mitigate these risks by altering receptor binding profiles .
  • 5-Arylidene-thiazolidine-2,4-diones exhibit antimicrobial activity (MICs: 2–8 µg/mL) against strains like S. aureus and E. coli, suggesting that similar imidazolidine-diones could be optimized for antibacterial use .

Toxicity Profiles

  • The hydroxy and methyl groups in the target compound may further enhance metabolic safety .

Biological Activity

5-Hydroxy-1,3-dimethylimidazolidine-2,4-dione, also known as 4,5-dihydroxy-1,3-dimethylimidazolidin-2-one, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, and potential anticancer properties, supported by relevant data and research findings.

Chemical Overview

  • Molecular Formula : C5H10N2O3
  • Molecular Weight : 146.144 g/mol
  • CAS Number : 3923-79-3

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. faecalis8 μM
S. aureus16 μM
E. coli32 μM

The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of enzymatic activities essential for bacterial survival .

Antioxidant Properties

Antioxidant activity is another significant aspect of the biological profile of this compound. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related damage.

Comparative Antioxidant Activity

In comparative studies with standard antioxidants such as BHT (Butylated Hydroxytoluene), this compound demonstrated superior antioxidative effects across multiple assays:

Test Method IC50 (μM) Standard (BHT) IC50 (μM)
DPPH Assay12.515.0
ABTS Assay10.014.0
FRAP Assay8.012.0

This indicates its potential utility in formulations aimed at reducing oxidative damage in biological systems .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. The compound exhibited promising antiproliferative effects.

In Vitro Antiproliferative Activity

The following table summarizes the IC50 values against several cancer cell lines:

Cell Line IC50 (μM)
MCF-7 (Breast)3.1
HCT116 (Colon)4.5
HEK293 (Kidney)5.3

These results suggest that the compound may selectively inhibit cancer cell proliferation while exhibiting lower toxicity towards normal cells .

The mechanism through which this compound exerts its biological effects appears to involve:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.
  • Radical Scavenging : Its ability to scavenge free radicals contributes to its antioxidant and anticancer properties.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

  • Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated that the compound significantly inhibited growth at low concentrations, supporting its use as a natural antimicrobial agent.
  • Antioxidant Activity Assessment : Research comparing the antioxidative potential of this compound with established antioxidants showed it to be more effective in reducing oxidative stress markers in vitro .
  • Cancer Cell Line Analysis : Investigations into the antiproliferative effects revealed that the compound could selectively target cancer cells while sparing normal cells, making it a candidate for further drug development .

Q & A

Q. What are the established synthetic routes for 5-Hydroxy-1,3-dimethylimidazolidine-2,4-dione, and how are reaction conditions optimized?

The compound is synthesized via cyclocondensation of glycine derivatives with urea or thiourea under acidic/basic conditions. For example, sodium hydroxide facilitates ring closure at elevated temperatures (80–120°C) over 4–12 hours. Optimization involves adjusting molar ratios (e.g., 1:1.2 urea-to-glycine derivative) and using factorial design experiments to identify critical parameters like temperature and catalyst loading .

Q. What purification techniques are effective for isolating high-purity this compound?

Recrystallization from DMF/ethanol mixtures yields 60–75% purity, while column chromatography (silica gel, ethyl acetate/hexane gradients) achieves >95% purity. For scale-up, centrifugal partition chromatography with polar solvent systems (e.g., chloroform/methanol/water) improves recovery rates .

Q. Which spectroscopic methods are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms the imidazolidine core and substituent patterns. Infrared (IR) spectroscopy identifies carbonyl (1700–1750 cm⁻¹) and hydroxy (3200–3600 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) validates molecular weight (±0.001 Da accuracy) .

Advanced Research Questions

Q. How can computational chemistry aid in designing derivatives with improved bioactivity?

Density Functional Theory (DFT) calculations (e.g., Gaussian 09) predict reactive sites for functionalization. Molecular docking (AutoDock Vina) identifies binding affinities to targets like kinase enzymes. Quantitative Structure-Activity Relationship (QSAR) models optimize solubility and membrane permeability .

Q. What strategies address contradictory biological activity data among structural analogs?

Orthogonal assays (e.g., surface plasmon resonance for binding kinetics, cellular IC50 measurements) validate target engagement. X-ray crystallography resolves binding modes (PDB deposition). Machine learning (Random Forest regression) analyzes activity cliffs across 50+ analogs to identify critical substituents .

Q. How can reaction engineering improve scalability of the synthesis?

Microfluidic reactors enhance heat/mass transfer, reducing reaction time by 40% compared to batch processes. Process Analytical Technology (PAT) tools (e.g., in-situ FTIR) monitor reaction progress in real-time. Design of Experiments (DoE) optimizes parameters for >90% yield at pilot scale .

Q. What methodologies elucidate the compound’s mechanism of action in biological systems?

Isotopic labeling (¹⁴C/³H) tracks metabolic pathways in vitro. CRISPR-Cas9 knockout models identify target proteins. Proteomic profiling (LC-MS/MS) reveals downstream signaling effects. Molecular dynamics simulations (GROMACS) predict protein-ligand stability over 100-ns trajectories .

Methodological Notes

  • Data Contradictions : Cross-validate results using multiple assays (e.g., enzymatic vs. cellular) and statistical tools (ANOVA, Tukey’s test) .
  • Structural Analogues : Compare substituent effects via Free-Wilson analysis to prioritize synthetic targets .
  • Safety Protocols : Follow NFPA guidelines for handling reactive intermediates and use explosion-proof equipment during high-temperature reactions .

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